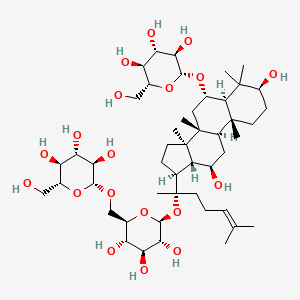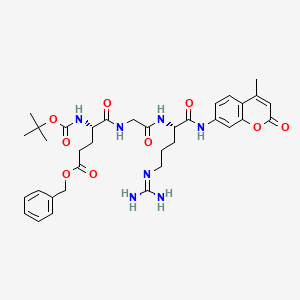
Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride: is a synthetic peptide compound used primarily in biochemical research. It is composed of a sequence of amino acids, including Boc-Glu(obzl), Glycine, Arginine, and Mca (7-methoxycoumarin-4-acetic acid). The compound is often used as a substrate in enzymatic assays to study protease activity due to its fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is protected at its amino group.
Repetition: The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The methoxycoumarin moiety can be oxidized, affecting its fluorescent properties.
Substitution: The benzyl ester group in Boc-Glu(obzl) can be substituted under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Hydrolysis: Individual amino acids (Boc-Glu(obzl), Glycine, Arginine, Mca).
Oxidation: Oxidized methoxycoumarin derivatives.
Substitution: Substituted benzyl ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is used in the synthesis of peptide-based inhibitors and substrates. It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: In biological research, the compound is used to study protease activity. Its fluorescent properties allow researchers to monitor enzymatic reactions in real-time, providing insights into enzyme kinetics and specificity.
Medicine: The compound is utilized in drug discovery and development, particularly in the design of protease inhibitors. It helps in screening potential therapeutic agents for diseases involving protease dysregulation.
Industry: In the pharmaceutical industry, this compound is used in quality control assays to ensure the activity and purity of enzyme preparations.
Wirkmechanismus
Mechanism: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride acts as a substrate for proteases. When the peptide bond between Arginine and Mca is cleaved by a protease, the fluorescent Mca moiety is released. This release can be detected and quantified using fluorescence spectroscopy.
Molecular Targets and Pathways: The primary molecular targets are proteases, including serine proteases and cysteine proteases. The compound is used to study the catalytic mechanisms and substrate specificities of these enzymes.
Vergleich Mit ähnlichen Verbindungen
Boc-Glu(obzl)-OH: A precursor used in peptide synthesis.
Boc-Glu(obzl)-Ala-Arg-Mca: Another peptide substrate with a similar structure but different amino acid sequence.
Boc-Glu(obzl)-Gly-Arg-AMC: A compound with a similar peptide sequence but different fluorescent moiety (7-amino-4-methylcoumarin).
Uniqueness: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is unique due to its specific amino acid sequence and the presence of the Mca moiety, which provides distinct fluorescent properties. This makes it particularly useful in enzymatic assays where real-time monitoring of protease activity is required.
Eigenschaften
Molekularformel |
C35H45N7O9 |
|---|---|
Molekulargewicht |
707.8 g/mol |
IUPAC-Name |
benzyl (4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C35H45N7O9/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38)/t25-,26-/m0/s1 |
InChI-Schlüssel |
SHUBDYUHYODGSC-UIOOFZCWSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


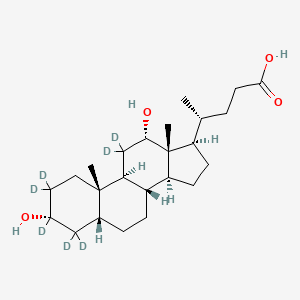
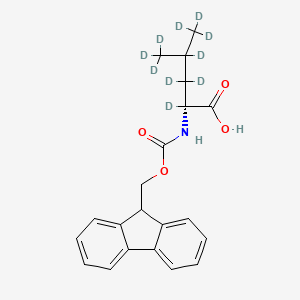
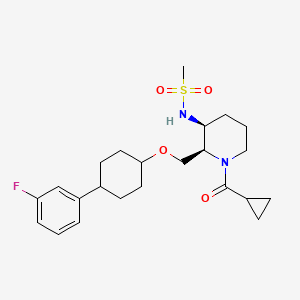

![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
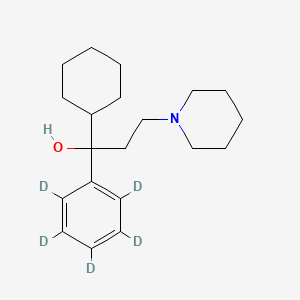
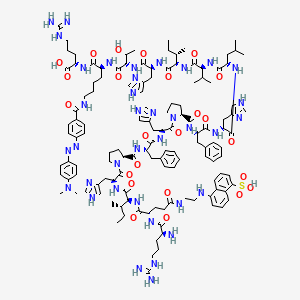
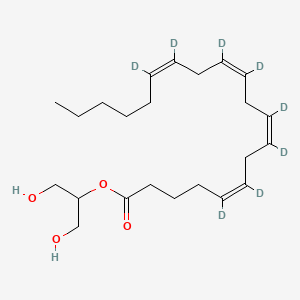
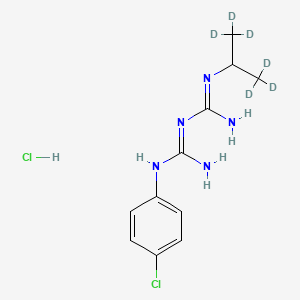

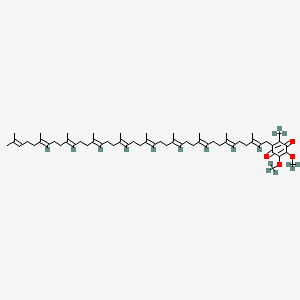
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
